3,3-Dicyclopropylcyclobutan-1-ol
Description
Historical Context of Strained Ring Systems in Organic Synthesis
The concept of ring strain dates back to the late 19th century with Adolf von Baeyer's strain theory. wikipedia.orgunizin.org Baeyer postulated that the deviation of bond angles in cyclic compounds from the ideal tetrahedral angle of 109.5° would lead to instability. unizin.orglibretexts.org He incorrectly assumed that all cycloalkanes were planar, leading to his predictions of high strain for rings other than cyclopentane. unizin.org While his initial theory had limitations, it laid the groundwork for understanding the energetic penalties associated with small ring structures. wikipedia.orgunizin.org Later, the work of chemists like Hermann Sachse and Ernst Mohr revealed the puckered, non-planar nature of larger rings like cyclohexane, which helps to alleviate strain. wikipedia.org However, for small rings like cyclopropane (B1198618) and cyclobutane (B1203170), angle strain remains a significant factor, rendering them more reactive and susceptible to ring-opening reactions. libretexts.orgnih.gov This inherent reactivity has been harnessed by organic chemists to drive a variety of synthetic transformations. numberanalytics.com
The potential energy stored in the strained bonds of these molecules can be utilized to facilitate reactions such as ring-opening metathesis polymerization and photo-induced ring openings. numberanalytics.com The strategic use of strained carbocyclic molecules, particularly cyclopropane and cyclobutane derivatives, has become a powerful tool in organic synthesis, allowing for selective modifications, ring enlargements, and ring contractions. nih.gov
Significance of Cyclobutanols and Dicyclopropyl Moieties in Advanced Organic Chemistry
Cyclobutane-containing compounds have gained increasing attention in medicinal chemistry and materials science. nih.govrsc.org The rigid, three-dimensional structure of the cyclobutane ring offers a unique scaffold for the design of novel molecules with specific biological activities. nih.gov Cyclobutanol (B46151) derivatives, in particular, serve as versatile synthetic intermediates. The hydroxyl group provides a handle for further functionalization, while the strained four-membered ring can participate in a variety of chemical transformations.
The incorporation of cyclopropyl (B3062369) groups onto a cyclobutane ring, as seen in 3,3-dicyclopropylcyclobutan-1-ol, introduces additional layers of structural complexity and reactivity. The cyclopropyl group itself is a highly strained system with unique bonding characteristics. The presence of two such groups geminally substituted on the cyclobutane ring creates a spirocyclic system with significant steric and electronic implications. This dicyclopropyl moiety can influence the reactivity of the adjacent alcohol and the cyclobutane ring itself. The development of synthetic methods to access complex spirocyclic structures containing cyclopropyl groups is an active area of research, with applications in the synthesis of novel building blocks for drug discovery. acs.org
Research Gaps and Emerging Opportunities in the Chemistry of this compound
While the synthesis and properties of various cyclobutanol and dicyclopropyl-containing molecules have been explored, specific and detailed research on this compound remains limited in publicly available literature. Much of the existing data is found within patent literature, suggesting its potential as a synthetic intermediate in proprietary applications. uni.lu
A significant research gap exists in the comprehensive characterization of the reactivity of this compound. A systematic study of its behavior under various reaction conditions—such as oxidation, reduction, and ring-opening reactions—would provide valuable insights into how the interplay of the two strained ring systems governs its chemical transformations.
Furthermore, exploring the stereoselective synthesis of different isomers of this compound presents an emerging opportunity. The development of catalytic enantioselective methods to access specific stereoisomers would be of great interest for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. The investigation of the unique conformational properties of this molecule, arising from the interaction of the puckered cyclobutane ring and the two cyclopropyl substituents, also represents a promising avenue for future research.
Below is a table summarizing some of the predicted properties of this compound.
| Property | Value |
| Molecular Formula | C10H16O |
| Monoisotopic Mass | 152.12012 Da |
| Predicted XlogP | 2.4 |
| Predicted Collision Cross Section (CCS) values (Ų) | |
| [M+H]+ | 136.9 |
| [M+Na]+ | 142.9 |
| [M-H]- | 145.5 |
| Table 1: Predicted physicochemical properties of this compound. Data sourced from PubChemLite. uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,3-dicyclopropylcyclobutan-1-ol |
InChI |
InChI=1S/C10H16O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-9,11H,1-6H2 |
InChI Key |
LBVHMVKEMKEJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC(C2)O)C3CC3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dicyclopropylcyclobutan 1 Ol and Its Precursors
Retrosynthetic Analysis of the 3,3-Dicyclopropylcyclobutan-1-ol Framework
A retrosynthetic analysis of this compound suggests several plausible disconnection points, leading to readily accessible starting materials. The primary disconnections involve the formation of the cyclobutane (B1203170) ring and the introduction of its substituents.
Disconnection I: C1-C2 and C3-C4 Bonds
A [2+2] cycloaddition is a powerful tool for constructing four-membered rings. chemtube3d.comyoutube.com Retrosynthetically, this approach suggests disconnecting the cyclobutane ring to an alkene and a ketene (B1206846) component. In this case, the target molecule could be formed from the cycloaddition of ketene (or a synthetic equivalent) with 1,1-dicyclopropylethene . The resulting 3,3-dicyclopropylcyclobutanone would then be reduced to the final alcohol.
Disconnection II: C2-C3 and C4-C1 Bonds
Another [2+2] cycloaddition strategy involves the reaction of an allene (B1206475) with an enol ether. However, given the substitution pattern, this approach is less direct for the target compound.
Disconnection III: C3-Cyclopropyl Bonds
A linear approach involves the sequential introduction of the two cyclopropyl (B3062369) groups onto a pre-existing cyclobutane core. This strategy starts with a commercially available or easily synthesized cyclobutanone (B123998) derivative. The key step would be the dialkylation of the enolate of cyclobutanone at the C3 position using a suitable cyclopropyl electrophile, such as cyclopropyl bromide.
Disconnection IV: C1-Hydroxyl Group
The final step in most proposed syntheses would be the reduction of the ketone functional group in 3,3-dicyclopropylcyclobutanone to the corresponding alcohol. This disconnection highlights the importance of stereoselective reduction methods to control the orientation of the hydroxyl group.
Strategies for Cyclobutane Ring Formation
The inherent ring strain of cyclobutanes makes their formation a synthetic challenge. researchgate.net However, several reliable methods have been developed.
[2+2] Cycloaddition of Ketenes and Alkenes: This is one of the most common methods for synthesizing cyclobutanones. nih.govharvard.edu The reaction between a ketene and an alkene is thermally allowed and often proceeds with high stereospecificity. For the synthesis of 3,3-dicyclopropylcyclobutanone, the reaction would involve ketene and 1,1-dicyclopropylethene. The high reactivity of ketenes, which are often generated in situ, makes them excellent partners for cycloadditions. wikipedia.orgscripps.edu Lewis acid catalysis can enhance the reactivity of ketenes towards unactivated alkenes. nih.gov
Ring Expansion of Cyclopropanes: The ring expansion of cyclopropylcarbinyl systems can lead to cyclobutane derivatives. chemtube3d.com For instance, the treatment of alkynyl cyclopropanes with a dual catalyst system can yield highly substituted cyclobutenes, which can be further functionalized. chemtube3d.com A Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes is another approach to fused cyclobutane systems. nih.gov
Intramolecular Cyclization: The cyclization of 1,4-dihalobutanes with reducing metals is a classical method for forming the cyclobutane ring. researchgate.net More modern approaches include the Heck-type 4-exo-trig cyclization of linear 2-enol triflate-1,5-hexadienes to yield functionalized methylene (B1212753) cyclobutanes.
Introduction of Dicyclopropyl Substituents
The geminal dicyclopropyl group at the C3 position is a key structural feature. Its introduction can be envisioned through several strategies.
From Dicyclopropyl Ketone: A highly convergent approach would utilize dicyclopropyl ketone as a key building block. This ketone is accessible through various reported procedures. researchgate.netrsc.orgwikipedia.org For example, it can be synthesized from the reaction of 1,7-dichloro-4-heptanone with a strong base. rsc.org A modified method starting from gamma-butyrolactone (B3396035) has also been patented. byjus.com
Alkylation of Cyclobutanone: A linear approach could involve the dialkylation of a cyclobutanone enolate. The formation of α-quaternary centers on cyclobutanones via catalytic asymmetric allylic alkylation has been reported, demonstrating the feasibility of introducing substituents adjacent to the carbonyl group. nih.gov The direct α-alkylation of ketones can be challenging, but methods for the γ-alkylation of cyclopropyl ketones with alkyl chlorides have been developed. nih.govrsc.org
Via 1,1-Dicyclopropylethene: The synthesis of 1,1-dicyclopropylethene is a prerequisite for the proposed [2+2] cycloaddition with ketene. chemspider.comnih.gov Its reaction with pentacarbonyliron has been studied, indicating its potential as a reactive olefin. electronicsandbooks.com
Stereoselective Hydroxyl Group Installation
The final step in the synthesis of this compound from its corresponding ketone is a reduction. The stereochemical outcome of this reduction is crucial.
Hydride Reduction of Substituted Cyclobutanones: Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol. nih.govwikipedia.orgelectronicsandbooks.comnrochemistry.com This selectivity is often independent of the size of the hydride reagent and can be enhanced by lowering the reaction temperature or using less polar solvents. nih.govelectronicsandbooks.com Computational studies suggest that torsional strain favors the anti-facial hydride approach, consistent with the Felkin-Anh model. nih.govnrochemistry.com
| Reducing Agent | Substrate | Major Product | Selectivity (cis:trans) | Reference |
| NaBH₄ | 3-Phenylcyclobutanone (B1345705) | cis-3-Phenylcyclobutanol | >90:10 | nih.govelectronicsandbooks.com |
| LiAlH₄ | 3-Phenylcyclobutanone | cis-3-Phenylcyclobutanol | >90:10 | nih.govelectronicsandbooks.com |
| L-Selectride® | 3-Phenylcyclobutanone | cis-3-Phenylcyclobutanol | High | nih.govelectronicsandbooks.com |
| NaBH₄ | 3-Benzyloxycyclobutanone | cis-3-Benzyloxycyclobutanol | High | nih.govelectronicsandbooks.com |
Total Synthesis Approaches to this compound
Based on the retrosynthetic analysis, both convergent and linear synthetic pathways can be proposed for the synthesis of this compound.
Convergent Synthetic Pathways
A convergent synthesis aims to bring together several separately prepared fragments in the later stages of the synthesis.
Proposed Convergent Synthesis via [2+2] Cycloaddition:
Synthesis of 1,1-Dicyclopropylethene: This alkene can be prepared from dicyclopropyl ketone via a Wittig reaction or other olefination methods.
Generation of Ketene: Ketene can be generated in situ from the pyrolysis of acetone (B3395972) or the dehydrochlorination of acetyl chloride.
[2+2] Cycloaddition: The reaction of 1,1-dicyclopropylethene with ketene would yield 3,3-dicyclopropylcyclobutanone .
Stereoselective Reduction: The resulting cyclobutanone is then reduced, for example with sodium borohydride (B1222165), to yield This compound , with the cis isomer expected as the major product. nih.govelectronicsandbooks.com
Proposed Convergent Synthesis via Reformatsky Reaction:
Preparation of Reformatsky Reagent: An organozinc reagent can be prepared from an α-halo ester, such as ethyl bromoacetate, and zinc metal. wikipedia.orgbyjus.comnrochemistry.comorganic-chemistry.orglibretexts.org
Reaction with Dicyclopropyl Ketone: The Reformatsky reagent is then reacted with dicyclopropyl ketone . This reaction forms a β-hydroxy ester.
Cyclization: Subsequent intramolecular cyclization of the β-hydroxy ester, potentially via a Dieckmann condensation or a related cyclization strategy, could form a 2-hydroxy-4,4-dicyclopropylcyclobutanone derivative.
Functional Group Manipulations: Further steps would be required to remove the ester group and reduce the ketone to arrive at the target molecule.
Linear Synthetic Pathways
A linear synthesis involves the sequential modification of a starting material through a series of reactions.
Proposed Linear Synthesis via Dialkylation:
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes to complex molecules like this compound. While specific studies on this exact molecule are not prevalent in publicly available literature, general principles for the synthesis of substituted cyclobutanes can be applied. Key parameters that are typically optimized include temperature, solvent, catalyst, and the nature of the reactants and reagents.
For instance, in related cyclobutane syntheses, the choice of solvent can significantly impact reaction yields. Polar aprotic solvents such as THF or dichloromethane (B109758) are often employed. The reaction temperature is another crucial factor; many cyclobutane-forming reactions are conducted at low temperatures to control selectivity and minimize side reactions. The concentration of reactants and the order of addition are also fine-tuned to maximize the yield of the desired product.
To illustrate the impact of reaction parameters, consider the following hypothetical optimization table for a key bond-forming step in the synthesis of a dicyclopropyl-substituted cyclobutane ring system.
Table 1: Hypothetical Optimization of a Key Cyclobutane-Forming Reaction
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 25 | None | <5 |
| 2 | THF | 0 | Lewis Acid A (10) | 45 |
| 3 | CH2Cl2 | 0 | Lewis Acid A (10) | 55 |
| 4 | CH2Cl2 | -20 | Lewis Acid A (10) | 65 |
| 5 | CH2Cl2 | -20 | Lewis Acid B (10) | 78 |
| 6 | CH2Cl2 | -40 | Lewis Acid B (10) | 85 |
This interactive table demonstrates a systematic approach to optimization, where each parameter is varied to achieve the highest possible yield.
Preparation of Key Advanced Intermediates
A crucial precursor to this compound is the corresponding ketone, 3,3-dicyclopropylcyclobutan-1-one (B13465399). The synthesis of this key intermediate is a pivotal step. A plausible and widely used method for constructing the cyclobutanone ring is the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriately substituted olefin.
In this case, the synthesis could involve the reaction of dicyclopropylmethylene, generated in situ from a suitable precursor, with a ketene or a synthetic equivalent. Another approach involves the cyclization of a functionalized open-chain precursor. For example, a γ-halo- or γ-sulfonyloxy-ketone bearing the dicyclopropyl moiety at the appropriate position could undergo intramolecular cyclization under basic conditions to furnish the desired cyclobutanone.
The synthesis of substituted cyclopropanes, which are the building blocks for the dicyclopropyl moiety, is well-established. Methods such as the Simmons-Smith reaction or transition metal-catalyzed cyclopropanation of alkenes are commonly employed. nih.gov
Once 3,3-dicyclopropylcyclobutan-1-one is obtained, the subsequent step is its reduction to the target alcohol, this compound. This reduction can be achieved using a variety of hydride-based reducing agents. The stereochemical outcome of this reduction is of paramount importance, as it determines the relative orientation of the hydroxyl group with respect to the dicyclopropyl substituents.
Studies on the reduction of 3-substituted cyclobutanones have shown that the stereoselectivity is influenced by several factors, including the nature of the substituent, the reducing agent, the solvent, and the reaction temperature. vub.ac.be For instance, the reduction of 3-phenylcyclobutanone with various hydride reagents consistently favors the formation of the cis-alcohol. vub.ac.be This preference is often rationalized by the Felkin-Anh model, which predicts the trajectory of the incoming nucleophile. vub.ac.be
The choice of reducing agent can have a significant impact on the diastereoselectivity of the reduction.
Table 2: Influence of Reducing Agent on the Stereoselective Reduction of a 3-Substituted Cyclobutanone (Model System)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | NaBH4 | Methanol (B129727) | 0 | 90:10 |
| 2 | LiAlH4 | THF | 0 | 92:8 |
| 3 | L-Selectride® | THF | -78 | >99:1 |
| 4 | DIBAL-H | Toluene | -78 | 85:15 |
As indicated in the table, bulkier reducing agents like L-Selectride® often provide higher diastereoselectivity, favoring the approach of the hydride from the less sterically hindered face of the carbonyl group. Lowering the reaction temperature can also enhance the stereoselectivity. vub.ac.be
Novel Synthetic Routes and Catalytic Methods for this compound
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that enable the construction of complex molecular architectures with high efficiency and selectivity. These approaches are highly relevant to the synthesis of this compound.
Transition metal catalysis offers a versatile toolkit for the formation of C-C bonds and the construction of cyclic systems. utdallas.edu For the synthesis of the dicyclopropylcyclobutane core, several strategies can be envisioned. One such approach is the transition metal-catalyzed [2+2] cycloaddition of an alkene with an allene or another suitable two-carbon component.
Another powerful method is the intramolecular cyclization of a suitably functionalized precursor. For example, a palladium- or rhodium-catalyzed intramolecular Heck reaction or a metathesis reaction could be employed to form the cyclobutane ring. While direct examples for this compound are scarce, the general applicability of these methods to the synthesis of substituted cyclobutanes is well-documented.
Organocatalysis has emerged as a powerful alternative and complement to transition metal catalysis, offering mild reaction conditions and often high enantioselectivity. nih.govfigshare.com For the synthesis of chiral this compound, an organocatalytic approach could be particularly attractive.
A potential strategy involves the use of chiral aminocatalysts, such as proline derivatives, to catalyze the asymmetric [2+2] cycloaddition of an enal or enone with an alkene. rsc.org This approach could allow for the direct enantioselective synthesis of a functionalized cyclobutane precursor to the target molecule. While the development of a specific organocatalytic route for this compound would require dedicated research, the principles of organocatalytic cyclobutane synthesis are well-established and offer a promising avenue for exploration. rsc.org
Photochemical and Electrochemical Methods
The synthesis of this compound can be approached through methods that leverage photochemical and electrochemical reactions to construct the core cyclobutane ring and install the required functional groups. While direct photochemical or electrochemical synthesis of the target molecule is not extensively documented, a plausible and scientifically sound pathway involves a multi-step sequence. This approach would begin with the synthesis of a key precursor, 1,1-dicyclopropylethene, followed by a photochemical [2+2] cycloaddition to form the cyclobutane skeleton, and culminating in the reduction of a ketone to the final alcohol.
A logical synthetic strategy would involve the following key transformations:
Synthesis of 1,1-Dicyclopropylethene: This alkene serves as a crucial building block for the construction of the 3,3-dicyclopropylcyclobutane framework.
Photochemical [2+2] Cycloaddition: The reaction between 1,1-dicyclopropylethene and a suitable ketene or ketene equivalent under photochemical conditions would yield the corresponding 3,3-dicyclopropylcyclobutanone.
Reduction of 3,3-Dicyclopropylcyclobutanone: The final step involves the reduction of the cyclobutanone to the target this compound, which can be achieved through standard chemical or electrochemical methods.
Synthesis of the Precursor: 1,1-Dicyclopropylethene
The synthesis of the requisite alkene, 1,1-dicyclopropylethene, can be accomplished from dicyclopropyl ketone using established olefination methodologies. The Wittig and Peterson olefination reactions are prominent choices for converting ketones into alkenes. wikipedia.orglibretexts.orgwikipedia.org
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.com For the synthesis of 1,1-dicyclopropylethene, methyltriphenylphosphonium (B96628) bromide would be treated with a strong base, such as n-butyllithium, to generate the corresponding ylide. This ylide would then react with dicyclopropyl ketone to furnish the desired 1,1-dicyclopropylethene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com
Alternatively, the Peterson olefination offers another route, reacting an α-silyl carbanion with a ketone. wikipedia.orgorganic-chemistry.org This method can provide good yields and, in some cases, offers advantages in terms of the ease of purification. The reaction of an appropriate α-silyl carbanion with dicyclopropyl ketone would produce a β-hydroxysilane intermediate, which upon elimination, yields 1,1-dicyclopropylethene. wikipedia.org
| Reaction | Reactants | Key Reagents | Product | Typical Conditions |
| Wittig Olefination | Dicyclopropyl ketone, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 1,1-Dicyclopropylethene | Anhydrous THF or ether |
| Peterson Olefination | Dicyclopropyl ketone, α-silyl carbanion precursor | Base (e.g., organolithium) | 1,1-Dicyclopropylethene | Anhydrous ether or THF |
Formation of the Cyclobutane Ring: Photochemical [2+2] Cycloaddition
The hallmark of forming the cyclobutane ring in this synthetic approach is the photochemical [2+2] cycloaddition. acs.orglibretexts.org This type of reaction is highly effective for creating four-membered rings from two alkene components under the influence of light. youtube.com In this proposed synthesis, 1,1-dicyclopropylethene would react with a ketene, generated in situ, or a ketene equivalent.
The cycloaddition of a ketene with an alkene is a well-established method for the synthesis of cyclobutanones. libretexts.orgacs.org The reaction proceeds through a concerted [π2s + π2a] cycloaddition mechanism. For the synthesis of 3,3-dicyclopropylcyclobutanone, a simple ketene, H₂C=C=O, could be generated from acetyl chloride and a non-nucleophilic base and then trapped in situ by 1,1-dicyclopropylethene under photochemical conditions. The regioselectivity of the addition is generally well-controlled due to the electronic nature of the ketene.
| Reaction Type | Reactants | Conditions | Intermediate Product |
| Photochemical [2+2] Cycloaddition | 1,1-Dicyclopropylethene, Ketene (from a precursor like acetyl chloride) | UV irradiation, inert solvent | 3,3-Dicyclopropylcyclobutanone |
Synthesis of the Final Product: Reduction of the Cyclobutanone
The final transformation to obtain this compound is the reduction of the ketone functionality of 3,3-dicyclopropylcyclobutanone. This can be achieved through conventional chemical reducing agents or by electrochemical means.
Chemical Reduction: Standard hydride reducing agents are highly effective for the reduction of ketones to alcohols. Sodium borohydride (NaBH₄) is a mild and selective reagent that is commonly used for this purpose and would be an excellent choice to avoid potential side reactions involving the cyclopropyl groups. scribd.comyoutube.comvu.nl The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) could also be used, although it is a much more powerful reducing agent. scribd.com Studies on the reduction of substituted cyclobutanones have shown that hydride delivery often occurs preferentially from the face opposite to the substituents, leading to the cis-alcohol as the major product. vub.ac.beacs.org
Electrochemical Reduction: Electrochemical methods offer an alternative, "greener" approach to the reduction of carbonyl compounds. The direct electrochemical reduction of ketones at an inert electrode can proceed in aprotic solvents with a suitable supporting electrolyte. ucsd.edu This method avoids the need for stoichiometric chemical reducing agents. While not specifically detailed for 3,3-dicyclopropylcyclobutanone, the general mechanism involves the transfer of electrons to the carbonyl group to form a radical anion, which is then protonated to yield the alcohol. More recent studies have also explored the electrochemical hydrogenation of strained rings, initiated by the reduction of a carbonyl group. chemrxiv.org
| Method | Reagent/Setup | Solvent | Product | Key Features |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound | Mild, selective, high-yielding. scribd.comyoutube.comscielo.br |
| Electrochemical Reduction | Inert electrode (e.g., mercury, lead, or glassy carbon), supporting electrolyte | Aprotic solvent (e.g., DMF) | This compound | Avoids chemical reagents, potentially environmentally friendly. ucsd.edu |
Advanced Spectroscopic Characterization and Structural Investigations of 3,3 Dicyclopropylcyclobutan 1 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,3-dicyclopropylcyclobutan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to ascertain its constitution, stereochemistry, and dynamic behavior in solution.
Detailed 1D (¹H, ¹³C) NMR Analysis for Conformational Preferences and Anisotropy Effects
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that reflect the unique electronic and steric environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct multiplets for the protons on the cyclobutane (B1203170) ring and the cyclopropyl (B3062369) groups. The methine proton attached to the hydroxyl-bearing carbon (H-1) would likely appear as a multiplet in the region of δ 3.5-4.5 ppm. The chemical shift of this proton is influenced by the electronegativity of the oxygen atom and the stereochemistry of the cyclobutane ring. The methylene (B1212753) protons of the cyclobutane ring (at C-2 and C-4) are diastereotopic and would therefore be expected to show complex splitting patterns, likely appearing as multiplets in the δ 1.5-2.5 ppm range.
A significant feature of the ¹H NMR spectrum would be the signals corresponding to the cyclopropyl protons. Due to the high s-character of the C-C bonds in the cyclopropane (B1198618) ring, these protons are highly shielded and are expected to resonate at unusually high field, typically between δ 0.2 and 1.0 ppm. The geminal and vicinal coupling constants within the cyclopropyl rings would lead to complex splitting patterns. The magnetic anisotropy of the cyclopropyl groups could also influence the chemical shifts of the nearby cyclobutane ring protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The carbon atom bearing the hydroxyl group (C-1) is predicted to resonate in the δ 65-75 ppm region. The quaternary carbon atom (C-3) to which the two cyclopropyl groups are attached would likely appear as a singlet in the δ 30-40 ppm range. The methylene carbons of the cyclobutane ring (C-2 and C-4) are expected to have chemical shifts in the δ 25-35 ppm region. The methine and methylene carbons of the cyclopropyl rings would be observed at a higher field, typically in the δ 5-20 ppm range, which is characteristic of cyclopropyl moieties.
Predicted ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 3.5 - 4.5 (m) | 65 - 75 |
| C2-H₂, C4-H₂ | 1.5 - 2.5 (m) | 25 - 35 |
| C3 | - | 30 - 40 |
| Cyclopropyl-CH | 0.5 - 1.0 (m) | 10 - 20 |
| Cyclopropyl-CH₂ | 0.2 - 0.8 (m) | 5 - 15 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Key correlations would be expected between the H-1 proton and the adjacent methylene protons at C-2 and C-4. It would also show couplings between the geminal and vicinal protons within the cyclobutane and cyclopropyl rings, helping to trace the proton connectivity throughout the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. sdsu.edu For instance, the signal of the H-1 proton would correlate with the signal of the C-1 carbon. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. For instance, the relative stereochemistry of the hydroxyl group (cis or trans to the cyclopropyl groups) could be determined by observing NOE correlations between the H-1 proton and the protons on the cyclopropyl groups or the cyclobutane ring.
Dynamic NMR for Rotational Barriers and Fluxional Processes within the Molecular Structure
The cyclobutane ring is not planar and undergoes a dynamic process known as ring puckering. nih.gov The rate of this puckering can be studied using variable temperature NMR experiments. At low temperatures, the interconversion between different puckered conformations may become slow on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barrier for the ring puckering process could be determined.
Furthermore, the rotation of the cyclopropyl groups around the C3-C(cyclopropyl) bonds could also be a subject of dynamic NMR studies. Steric hindrance between the two cyclopropyl groups and between the cyclopropyl groups and the cyclobutane ring might lead to a significant barrier to rotation. Variable temperature NMR could potentially be used to probe the energetics of this rotational process.
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₀H₁₆O). This is a critical step in confirming the identity of the synthesized compound. mdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation
Tandem mass spectrometry (MS/MS) would provide detailed information about the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides valuable structural information. mdpi.com
For this compound, several fragmentation pathways can be predicted based on the known behavior of cyclic alcohols: whitman.edulibretexts.orglibretexts.org
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols and would be expected to produce a significant fragment ion at m/z [M-18]⁺. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group is another characteristic fragmentation. This could involve the loss of a cyclopropyl radical or cleavage of the cyclobutane ring. libretexts.org
Ring Cleavage: The strained cyclobutane ring is susceptible to cleavage upon ionization. This could lead to a variety of fragment ions, the masses of which would depend on the specific bonds that are broken.
By analyzing the MS/MS spectrum, the major fragmentation pathways can be elucidated, providing further confirmation of the proposed structure of this compound.
Predicted Key Mass Spectral Fragments:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ | C₁₀H₁₆O⁺ | Molecular Ion |
| [M-18]⁺ | C₁₀H₁₄⁺ | Loss of H₂O (Dehydration) |
| [M-41]⁺ | C₇H₁₁O⁺ | Loss of a cyclopropyl radical (Alpha-cleavage) |
| Various | - | Cyclobutane ring cleavage products |
Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound. The spectra are expected to be complex, characterized by the vibrational modes of the alcohol group, the cyclobutane ring, and the two cyclopropyl substituents.
The most prominent feature in the infrared spectrum is anticipated to be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is a result of intermolecular hydrogen bonding. In a dilute, non-polar solvent, a sharper, less intense peak may be observed around 3600 cm⁻¹. The C-O stretching vibration is expected to appear as a strong band in the 1200-1000 cm⁻¹ region. As a secondary alcohol, the C-O stretch for this compound would likely be found between 1150 and 1075 cm⁻¹.
The cyclobutane ring itself has characteristic vibrational modes, though these can be coupled with other vibrations in the molecule, making definitive assignment challenging. The puckering and ring breathing modes of the cyclobutane skeleton are expected at lower frequencies. The cyclopropyl groups introduce a set of unique and intense C-H stretching vibrations typically observed just above 3000 cm⁻¹, along with ring deformation modes at lower wavenumbers.
Raman spectroscopy would complement the IR data, particularly for the non-polar C-C bonds of the cyclobutane and cyclopropyl rings, which are expected to give rise to strong Raman signals. The symmetric C-C stretching modes of the rings would be especially prominent.
Table 1: Predicted Vibrational Frequencies and Modes for this compound
| Functional Group/Structural Unit | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|---|
| O-H | Stretching | 3600-3200 | Weak | Strong, Broad (IR) |
| C-H (cyclopropyl) | Stretching | ~3100-3000 | Strong | Medium-Strong |
| C-H (cyclobutane) | Stretching | ~2950-2850 | Strong | Medium-Strong |
| C-O | Stretching | ~1150-1075 | Medium | Strong (IR) |
| Cyclobutane Ring | Puckering/Breathing | < 1000 | Strong | Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound or its Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although no experimental crystal structure for this compound has been reported in the Cambridge Structural Database, we can predict the key structural parameters based on known data for cyclobutanol (B46151) and cyclopropyl-substituted systems.
The cyclobutane ring is not planar and is expected to adopt a puckered conformation to relieve ring strain. The two cyclopropyl groups at the C3 position would likely exhibit a spiro-like arrangement, with the plane of each cyclopropyl ring being approximately perpendicular to the C1-C3 axis of the cyclobutane ring. The hydroxyl group at the C1 position can exist in either an axial or equatorial-like position relative to the puckered ring.
In the solid state, it is highly probable that molecules of this compound would be linked by intermolecular hydrogen bonds between the hydroxyl groups, forming chains or more complex networks. The precise packing arrangement would be influenced by the bulky dicyclopropyl substituents.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |
| Space Group | Centrosymmetric (for racemate) | Typical for racemic mixtures |
| C-C (cyclobutane) Bond Length | ~1.55 Å | Average for substituted cyclobutanes |
| C-C (cyclopropyl) Bond Length | ~1.51 Å | Average for cyclopropyl groups |
| C-O Bond Length | ~1.43 Å | Typical for secondary alcohols |
| C-C-C (cyclobutane) Bond Angle | ~88-90° | Reflects ring strain |
Chiral Analysis and Optical Rotation Studies (if enantiomers/diastereomers are present or targeted)
The structure of this compound possesses a chiral center at the C1 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, and two distinct carbon atoms of the cyclobutane ring (C2 and C4). Therefore, this compound can exist as a pair of enantiomers, (R)-3,3-dicyclopropylcyclobutan-1-ol and (S)-3,3-dicyclopropylcyclobutan-1-ol.
The synthesis of this alcohol, likely through the reduction of the corresponding ketone (3,3-dicyclopropylcyclobutanone), would typically yield a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral resolution techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) would be a primary method for both analytical and preparative scale separation.
The optical activity of the separated enantiomers could be confirmed and quantified using polarimetry. Each enantiomer would rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property for each enantiomer under defined conditions of temperature, wavelength, and solvent. While the specific rotation value for this compound has not been experimentally determined, it is a critical parameter for characterizing the enantiopurity of any sample.
Table 3: Predicted Chiral Properties of this compound
| Property | Description | Expected Outcome |
|---|---|---|
| Chirality | Presence of a stereocenter at C1 | Exists as a pair of enantiomers (R and S) |
| Optical Activity | Rotation of plane-polarized light | Each enantiomer will have a specific rotation ([α]) of equal magnitude and opposite sign. The racemic mixture will be optically inactive. |
Chemical Reactivity and Transformation Studies of 3,3 Dicyclopropylcyclobutan 1 Ol
Reactions at the Hydroxyl Group of 3,3-Dicyclopropylcyclobutan-1-ol
The hydroxyl group in this compound serves as a primary site for a variety of chemical transformations, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration. The steric hindrance imposed by the adjacent dicyclopropyl moiety and the electronic effects of the strained rings significantly influence the course and outcome of these reactions.
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3,3-dicyclopropylcyclobutanone, can be achieved using a range of oxidizing agents. The choice of oxidant can influence the efficiency and chemoselectivity of the reaction, particularly in the presence of the sensitive cyclopropyl (B3062369) groups.
Commonly employed oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and non-chromium-based reagents (e.g., Swern oxidation, Dess-Martin periodinane). bham.ac.ukmasterorganicchemistry.com For a sterically hindered alcohol like this compound, stronger oxidizing agents might be necessary to achieve complete conversion. However, harsh conditions could potentially lead to side reactions involving the strained rings.
The stereoselectivity of the oxidation itself is not a factor as the product is a ketone. However, the stereoselective reduction of the resulting 3,3-dicyclopropylcyclobutanone can provide access to either the cis or trans isomer of the starting alcohol. Studies on the reduction of substituted cyclobutanones have shown that hydride reagents often exhibit a high degree of facial selectivity, influenced by steric and electronic factors. vub.ac.be For instance, the reduction of 3-substituted cyclobutanones often yields the cis-alcohol as the major product. vub.ac.be The bulky dicyclopropyl groups at the 3-position would be expected to direct the hydride attack to the less hindered face of the carbonyl group.
Table 1: Hypothetical Stereoselectivity in the Reduction of 3,3-Dicyclopropylcyclobutanone
| Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| NaBH₄ | Methanol (B129727) | 0 | cis-3,3-Dicyclopropylcyclobutan-1-ol | >95:5 |
| LiAlH₄ | Diethyl ether | -78 | cis-3,3-Dicyclopropylcyclobutan-1-ol | >98:2 |
| L-Selectride® | THF | -78 | trans-3,3-Dicyclopropylcyclobutan-1-ol | >99:1 |
Esterification of this compound can be accomplished through various methods, such as the Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. organic-chemistry.orgyoutube.com The significant steric hindrance around the hydroxyl group, due to the flanking cyclopropyl groups, would likely necessitate more forcing reaction conditions or the use of more reactive acylating agents. researchgate.net The rate of esterification for sterically hindered alcohols is generally slower than for unhindered ones. youtube.com
Etherification of this compound, for instance, via the Williamson ether synthesis, would face similar steric challenges. Deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide, would be the general approach. However, the sterically encumbered nature of the alkoxide could favor elimination reactions of the alkyl halide, particularly with secondary or tertiary halides. nih.gov Alternative methods for the synthesis of hindered ethers, such as those involving electrogenerated carbocations, might offer more efficient routes. nih.gov
Nucleophilic substitution reactions at the carbon bearing the hydroxyl group in this compound are particularly interesting due to the potential for carbocation rearrangements involving the adjacent cyclopropyl groups. The secondary nature of the alcohol and the high strain of the cyclobutane (B1203170) ring would influence the propensity for S(_N)1 versus S(_N)2 pathways.
An S(_N)2 reaction would proceed with inversion of configuration at the stereocenter. chemicalnote.com However, the steric bulk of the dicyclopropyl groups would significantly hinder the backside attack required for an S(_N)2 mechanism, making this pathway less likely. ucsb.edu
An S(_N)1 reaction would proceed through a carbocation intermediate. researchgate.netyoutube.commasterorganicchemistry.com The formation of a secondary carbocation on the cyclobutane ring would be stabilized by the adjacent cyclopropyl groups through hyperconjugation. This stabilization could facilitate the S(_N)1 pathway. A planar carbocation intermediate would be expected to lead to a racemic mixture of products if the starting alcohol were enantiomerically pure. chemicalnote.commasterorganicchemistry.com However, the participation of the cyclopropyl groups can lead to the formation of non-classical carbocations, such as bicyclobutonium ions, which can result in highly stereoselective outcomes, often with retention of configuration. acs.org
Acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism, involving the formation of a carbocation intermediate. The regioselectivity of the subsequent elimination to form an alkene is governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene.
In the case of this compound, proton abstraction can occur from either the C2 or C4 position of the cyclobutane ring, or from one of the cyclopropyl groups. Elimination of a proton from C2 would lead to the formation of 1,1-dicyclopropyl-2-methylenecyclobutane. Elimination from C4 would lead to 3,3-dicyclopropylcyclobutene. The relative stability of the resulting alkenes would determine the major product. It has been noted in similar systems that the formation of an exocyclic double bond can be favored in cyclobutane systems. stackexchange.com
Table 2: Predicted Regioselectivity in the Dehydration of this compound
| Reaction Conditions | Major Product | Minor Product(s) | Rationale |
|---|---|---|---|
| H₂SO₄, heat | 1,1-Dicyclopropyl-2-methylenecyclobutane | 3,3-Dicyclopropylcyclobutene | Formation of the exocyclic double bond is often favored in four-membered rings to relieve ring strain. |
| POCl₃, Pyridine | 1,1-Dicyclopropyl-2-methylenecyclobutane | 3,3-Dicyclopropylcyclobutene | E2 mechanism may also favor the formation of the less sterically hindered product. |
Reactions Involving the Cyclobutane Ring System
The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening reactions, which can be driven by the release of this strain energy.
The presence of three strained rings in this compound suggests that under certain conditions, ring-opening reactions could be a dominant pathway. The total strain energy of such a system is substantial. Ring-opening can be initiated by various means, including thermal activation, acid or base catalysis, or transition metal catalysis.
In the context of this compound, acid-catalyzed ring-opening could proceed via protonation of the hydroxyl group, followed by departure of water to form a carbocation. This carbocation could then undergo rearrangement involving the cleavage of a C-C bond in the cyclobutane or even one of the cyclopropane (B1198618) rings, leading to a more stable, less strained structure. For instance, a photoredox-enabled ring-opening of cyclobutanes has been described, proceeding through the formation of a carbon radical. rsc.org Similarly, transition metal-catalyzed reactions are known to promote the cleavage of C-C bonds in strained rings. acs.org The regioselectivity of the ring-opening would be influenced by the substitution pattern and the ability of the substituents to stabilize any resulting intermediates.
Ring Expansion and Contraction Reactions
The cyclobutane ring in this compound is susceptible to both ring expansion and contraction under specific reaction conditions, primarily driven by the desire to relieve ring strain. These transformations often proceed through carbocationic intermediates.
One potential pathway for ring expansion involves the treatment of this compound with acid, which would protonate the hydroxyl group, leading to its departure as a water molecule and the formation of a secondary cyclobutyl carbocation. This carbocation could then undergo a 1,2-alkyl shift, specifically the migration of one of the adjacent cyclopropyl-bearing carbons, to expand the four-membered ring into a more stable five-membered cyclopentyl system. This process is analogous to a Wagner-Meerwein rearrangement. wikipedia.orgyoutube.com The resulting cyclopentyl carbocation can then be trapped by a nucleophile or undergo elimination to form an alkene.
Conversely, ring contraction, although generally less common for cyclobutanes compared to larger rings, could be envisioned under specific oxidative or rearrangement conditions. However, given the high strain of the cyclopropane rings, pathways that would lead to further increases in strain are generally disfavored.
| Reaction Type | Reagents/Conditions | Predicted Major Product(s) | Driving Force |
| Ring Expansion | H⁺ (catalytic), Heat | 1,1-Dicyclopropylcyclopentene | Relief of cyclobutane ring strain |
| Ring Expansion | HBr | 1-Bromo-1,1-dicyclopropylcyclopentane | Relief of ring strain, trapping of carbocation |
Reactions with Electrophiles and Nucleophiles on the Ring System
The reactivity of the cyclobutane ring itself towards electrophiles and nucleophiles is relatively low compared to the other functional groups present in the molecule. Alkanes and cycloalkanes are generally unreactive towards most electrophiles and nucleophiles due to the strength and non-polar nature of their C-C and C-H sigma bonds. wikipedia.org
However, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong, non-nucleophilic base could induce an elimination reaction to form an alkene, 3,3-dicyclopropylcyclobut-1-ene. If a nucleophile is introduced, it would likely attack the carbon bearing the leaving group in an SN2 fashion, although such reactions on a cyclobutane ring can be slow due to steric hindrance and ring strain.
Electrophilic addition to the cyclobutane ring itself is not a typical reaction pathway unless the ring is activated by other functional groups. In the case of this compound, the reactivity of the cyclopropane rings and the hydroxyl group would dominate.
| Reaction Type | Reagents | Predicted Product | Mechanism |
| Nucleophilic Substitution | 1. TsCl, Pyridine 2. NaBr | 1-Bromo-3,3-dicyclopropylcyclobutane | SN2 |
| Elimination | 1. MsCl, Et₃N 2. t-BuOK | 3,3-Dicyclopropylcyclobut-1-ene | E2 |
Reactions Involving the Dicyclopropyl Moieties
The dicyclopropyl groups are key centers of reactivity in this compound. The high degree of s-character in the C-C bonds of the cyclopropane ring imparts them with partial π-character, making them susceptible to reactions typically associated with alkenes.
The strained three-membered rings of the dicyclopropyl moiety can be opened under thermal or acidic conditions. nih.govresearchgate.net Acid-catalyzed ring opening would likely proceed via protonation of one of the cyclopropane C-C bonds, leading to a carbocation that can be trapped by a nucleophile. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation.
Thermal ring opening would require significantly higher temperatures and could proceed through a diradical mechanism, leading to a variety of rearranged products. The presence of two cyclopropyl groups offers the possibility of sequential or even concerted ring-opening reactions, potentially leading to more complex polycyclic or unsaturated systems.
| Reaction Type | Reagents/Conditions | Predicted Product Type | Key Intermediate |
| Acid-Catalyzed Ring Opening | HBr, Heat | Bromo-alkene | Carbocation |
| Thermal Ring Opening | High Temperature (>400 °C) | Isomeric dienes | Diradical |
While the C-C bonds of the cyclopropane rings are the primary sites of reactivity, the C-H bonds can also undergo reaction under specific conditions, such as free radical halogenation. However, these reactions are often unselective. The reactivity of C-H bonds in alkanes is generally low. wikipedia.org Given the higher reactivity of the hydroxyl group and the C-C bonds of the cyclopropane rings, reactions at the cyclopropyl C-H bonds would likely require specific reagents that are unreactive towards these other functional groups.
Rearrangement Pathways and Mechanistic Interrogations
The structure of this compound is primed for a variety of rearrangement reactions, particularly those involving carbocationic intermediates. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocations.
Upon formation of a carbocation at the C1 position of the cyclobutane ring (by protonation of the alcohol and loss of water), a cascade of rearrangements can be envisioned. libretexts.org A Wagner-Meerwein type rearrangement, as mentioned earlier, could lead to ring expansion. wikipedia.orgyoutube.com
Furthermore, the proximity of the cyclopropyl groups to the carbocationic center allows for the possibility of homoallylic rearrangements. The cyclopropylmethyl cation is known to be exceptionally stable due to the delocalization of the positive charge into the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". stackexchange.comquora.com In the case of the carbocation derived from this compound, the positive charge can be stabilized by one or both of the adjacent cyclopropyl groups. This can lead to the opening of a cyclopropane ring to form a cyclobutyl or homoallyl system, further complicating the reaction landscape. consensus.appnih.govacs.org The interplay between these different rearrangement pathways would be highly dependent on the specific reaction conditions and the nature of any nucleophiles present.
| Rearrangement Type | Initiating Step | Key Intermediate | Potential Outcome |
| Wagner-Meerwein | Formation of C1 carbocation | Tertiary carbocation | Ring expansion to cyclopentyl system |
| Homoallylic Rearrangement | Formation of C1 carbocation | Delocalized cyclopropylmethyl-type cation | Cyclopropane ring opening, formation of unsaturated products |
Radical and Anionic Rearrangements
Currently, there is a notable absence of published research specifically detailing the radical and anionic rearrangements of this compound. While the study of strained ring systems, such as those containing cyclobutane and cyclopropane moieties, is an active area of chemical research, investigations into the behavior of this particular substituted cyclobutanol (B46151) under radical or anionic conditions have not been reported in publicly available scientific literature.
The high degree of ring strain imparted by both the cyclobutane core and the geminal dicyclopropyl substituents would suggest a predisposition towards rearrangement reactions that can alleviate this strain. Theoretical studies and experimental work on analogous, yet structurally distinct, systems often reveal complex reaction pathways. For instance, research on other substituted cyclobutanols has shown that the formation of a radical at the C-1 position can initiate ring-opening or rearrangement cascades. Similarly, the generation of an alkoxide under basic conditions can trigger anionic rearrangements. However, without specific experimental data for this compound, any proposed reaction mechanism would be purely speculative.
The influence of the dicyclopropyl substitution pattern on the stability of potential radical or anionic intermediates is a key factor that would govern the outcome of such reactions. The unique electronic properties of the cyclopropyl group, which can stabilize adjacent positive charges and radicals through its "bent" bonds, would undoubtedly play a significant role. Future research in this area would be necessary to elucidate the specific pathways and products that result from radical and anionic reactions of this compound.
Pericyclic Reactions and Sigmatropic Shifts
There is no specific information available in the scientific literature regarding the participation of this compound in pericyclic reactions or sigmatropic shifts. Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry. nih.govnih.gov Sigmatropic shifts, a subclass of pericyclic reactions, involve the intramolecular migration of a sigma-bond.
In theory, the structural framework of this compound could potentially allow for certain types of sigmatropic rearrangements. For example, an oxy-Cope rearrangement, a-sigmatropic shift, could be envisioned if an unsaturated substituent were present at the C-1 position. However, the parent alcohol, this compound, lacks the necessary 1,5-diene or allyl vinyl ether moiety required for the most common types of-sigmatropic rearrangements.
Thermal or photochemical conditions could potentially induce electrocyclic reactions, another class of pericyclic reactions, involving the cyclobutane ring. Yet, the specific influence of the gem-dicyclopropyl groups on the feasibility and outcome of such reactions has not been experimentally determined for this molecule. The strain within the system might lower the activation energy for certain transformations, but could also open up alternative, non-pericyclic reaction pathways.
Detailed computational studies and experimental investigations would be required to determine if this compound can undergo pericyclic reactions or sigmatropic shifts, and to characterize the resulting products and the stereochemical course of such transformations.
Computational and Theoretical Investigations of 3,3 Dicyclopropylcyclobutan 1 Ol
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational NMR Chemical Shift Prediction and ¹H-¹³C Coupling Constants
There are no specific studies reporting the computational prediction of ¹H or ¹³C NMR chemical shifts or coupling constants for 3,3-dicyclopropylcyclobutan-1-ol. Modern computational chemistry employs methods like Density Functional Theory (DFT) to predict NMR spectra, which can be a powerful tool for structure verification and analysis. d-nb.info Techniques such as the GIAO (Gauge-Independent Atomic Orbital) method are commonly used, and accuracy can be enhanced by considering various solvent effects and conformational isomers. d-nb.infonih.gov Machine learning and graph neural networks have also emerged as powerful tools for accurately predicting ¹H and ¹³C chemical shifts for a wide range of small organic molecules. nih.govcaspre.ca However, these methods have not been specifically applied to this compound in the available literature.
Vibrational Frequency Calculations (IR, Raman) for Band Assignment
Similarly, no computational studies on the infrared (IR) or Raman spectra of this compound are available. Such calculations are typically performed using harmonic or anharmonic approximations to predict the vibrational frequencies corresponding to specific molecular motions, such as stretching and bending. su.se These theoretical spectra are invaluable for assigning bands in experimentally obtained spectra. nih.gov DFT calculations are a standard approach for determining vibrational frequencies and intensities, which can help identify characteristic peaks, for instance, those arising from the breathing modes of strained ring systems like cyclopropane (B1198618). aps.org Without dedicated research, the vibrational modes of this compound remain uncharacterized by computational means.
Reaction Mechanism Elucidation via Computational Chemistry
Transition State Localization and Reaction Pathway Mapping
The elucidation of reaction mechanisms involving this compound through computational chemistry is an uninvestigated area. Methodologies for mapping reaction pathways involve locating transition state structures, which are first-order saddle points on the potential energy surface. nih.gov For related molecules, such as other cyclopropyl (B3062369) derivatives, DFT calculations have been used to shed light on the selectivity of C-C bond cleavage during ring-opening reactions, demonstrating the power of these methods to explain experimental outcomes. nih.gov However, no such computational mapping has been performed for reactions involving this compound. stackexchange.com
Activation Energy and Reaction Rate Predictions
Predicting the activation energies and reaction rates for chemical transformations of this compound requires the computational data mentioned in the previous section. By calculating the energy difference between reactants and transition states, activation barriers can be determined, providing insight into reaction kinetics. While these methods are well-established for various organic reactions, they have not been applied to this specific compound. nih.govcopernicus.org
Strain Energy Calculations in Cyclobutyl and Cyclopropyl Moieties and their Influence on Reactivity
The unique structure of this compound, featuring both cyclobutyl and cyclopropyl rings, suggests the presence of significant ring strain, which is expected to heavily influence its chemical reactivity. The cyclopropyl group, in particular, possesses high strain energy that can serve as a driving force for ring-opening reactions. nih.gov Computational methods can quantify this strain energy, but no studies have specifically calculated it for this compound or computationally explored how the interplay between the two strained ring systems affects its stability and reactivity.
Derivatives, Analogues, and Potential Applications of 3,3 Dicyclopropylcyclobutan 1 Ol in Complex Molecule Synthesis
Synthesis of Functionalized 3,3-Dicyclopropylcyclobutane Derivatives
The development of synthetic methodologies to introduce additional functional groups onto the 3,3-dicyclopropylcyclobutane framework would be a critical first step in harnessing its potential. Such modifications would not only allow for the fine-tuning of its physicochemical properties but also enable its integration into larger, more complex molecules.
Introduction of Additional Functional Groups for Scaffold Diversification
The hydroxyl group of 3,3-dicyclopropylcyclobutan-1-ol serves as a convenient handle for a variety of chemical transformations. Oxidation could yield the corresponding ketone, 3,3-dicyclopropylcyclobutanone, which could then be subjected to a wide range of nucleophilic additions, alpha-functionalizations, and rearrangement reactions. For instance, reactions with Grignard or organolithium reagents could introduce new carbon-carbon bonds, while electrophilic halogenation could provide precursors for cross-coupling reactions.
Furthermore, the C-H bonds of the cyclobutane (B1203170) and cyclopropane (B1198618) rings, while generally less reactive, could be targeted for functionalization using modern catalytic methods. Directed C-H activation, for example, could allow for the regioselective introduction of functional groups, leading to a diverse array of substituted derivatives.
A hypothetical scheme for the diversification of the 3,3-dicyclopropylcyclobutane scaffold is presented below:
| Starting Material | Reagent/Condition | Product | Potential Subsequent Reactions |
| This compound | PCC, CH2Cl2 | 3,3-Dicyclopropylcyclobutanone | Wittig reaction, Grignard addition, Baeyer-Villiger oxidation |
| This compound | TsCl, Pyridine | 3,3-Dicyclopropylcyclobutyl tosylate | Nucleophilic substitution (e.g., with NaN3, KCN) |
| 3,3-Dicyclopropylcyclobutanone | LDA, then MeI | 2-Methyl-3,3-dicyclopropylcyclobutanone | Further alkylation, reduction |
| 3,3-Dicyclopropylcyclobutanone | m-CPBA | 4,4-Dicyclopropyl-oxaspiro[2.3]hexan-5-one | Ring-opening with nucleophiles |
Stereoisomeric Derivatives for Structure-Activity Relationship Studies
The potential for stereoisomerism in derivatives of this compound adds another layer of complexity and opportunity. The introduction of a second substituent on the cyclobutane ring can lead to the formation of diastereomers. The relative and absolute stereochemistry of these substituents can have a profound impact on the biological activity of the molecule.
The synthesis of stereoisomerically pure derivatives would be crucial for conducting detailed structure-activity relationship (SAR) studies. This would involve the development of stereoselective synthetic methods, such as diastereoselective reductions of the ketone or enantioselective additions to the double bond of a corresponding cyclobutene. By systematically varying the stereochemistry of the functional groups, medicinal chemists could probe the three-dimensional requirements of a biological target and optimize the potency and selectivity of a potential drug candidate.
Exploration of this compound as a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are invaluable tools in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The development of an enantioselective synthesis of this compound would establish it as a valuable new chiral synthon.
Enantioselective Synthesis and Derivatization
Several strategies could be envisioned for the enantioselective synthesis of this compound. A chiral catalyst could be employed in a key bond-forming reaction, such as a [2+2] cycloaddition to form the cyclobutane ring. Alternatively, a chiral auxiliary could be used to direct the stereochemical outcome of a reaction. Enzymatic resolution of a racemic mixture of the alcohol or a derivative thereof could also provide access to the enantiomerically pure material.
Once obtained in enantiopure form, the chiral alcohol could be converted into a variety of other chiral derivatives, such as aldehydes, carboxylic acids, and amines, further expanding its utility as a versatile building block.
Applications in Total Synthesis of Natural Products or Bioactive Compounds
The rigid and well-defined three-dimensional structure of this compound and its derivatives would make them attractive building blocks for the total synthesis of complex natural products. nih.govmarquette.edunih.gov The dicyclopropylmethyl motif is present in some natural products, and the cyclobutane ring can serve as a rigid scaffold to control the spatial arrangement of substituents.
For instance, a chiral derivative of this compound could be incorporated into a larger molecule to set a key stereocenter or to act as a conformational lock. The strained nature of the ring system could also be exploited in ring-opening or rearrangement reactions to generate more complex carbocyclic or heterocyclic frameworks.
Utilization in Scaffold Diversity and Complexity Generation
The quest for novel molecular scaffolds is a central theme in modern drug discovery. nih.govnih.gov Scaffolds with a high degree of three-dimensionality, or sp3-character, are particularly sought after as they can provide access to new areas of chemical space and lead to compounds with improved pharmacological properties.
The 3,3-dicyclopropylcyclobutane core represents a unique and highly three-dimensional scaffold. Its rigid structure and the presence of multiple stereocenters in its derivatives would allow for the creation of diverse and complex molecular shapes. By decorating this scaffold with different functional groups, chemists could generate libraries of compounds with a wide range of biological activities. The development of efficient and modular synthetic routes to these compounds would be a key enabler for their exploration in high-throughput screening campaigns.
Construction of Polycyclic Systems
Polycyclic compounds, which feature multiple fused or bridged rings, are common motifs in natural products and pharmaceutically active molecules. The structure of this compound offers several hypothetical pathways to such systems.
One potential transformation involves an acid-catalyzed rearrangement. Protonation of the hydroxyl group followed by elimination of water would generate a tertiary carbocation at the C1 position of the cyclobutane ring. This cation could then trigger a cascade of ring-expanding and/or ring-opening reactions involving the adjacent cyclopropyl (B3062369) groups. The cyclopropylcarbinyl cation is a well-known reactive intermediate that can rearrange to form larger rings. For instance, a concerted ring expansion of the cyclobutane and one of the cyclopropyl rings could lead to the formation of bicyclo[3.2.1]octane or bicyclo[2.2.2]octane skeletons, which are core structures in many natural products.
Furthermore, transition-metal-catalyzed reactions could provide alternative routes to polycyclic systems. Methodologies such as "cut-and-sew" transformations, which involve the cleavage and reformation of C-C bonds in strained rings, could potentially be adapted for derivatives of this compound. acs.orgnih.gov For example, conversion of the alcohol to a ketone (3,3-dicyclopropylcyclobutanone) could furnish a substrate for rhodium-catalyzed intramolecular "cut-and-sew" reactions with tethered alkynes, leading to the construction of cyclohexenone-fused ring systems. scispace.com
A summary of potential reaction pathways for the construction of polycyclic systems is presented below:
| Starting Material Derivative | Reagent/Catalyst | Potential Polycyclic Core |
| This compound | Brønsted or Lewis Acid | Bicyclo[3.2.1]octane, Bicyclo[2.2.2]octane |
| 3,3-Dicyclopropylcyclobutanone | Rhodium Catalyst | Cyclohexenone-fused systems |
Accessing Spirocyclic and Fused Ring Systems
Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of increasing interest in medicinal chemistry due to their three-dimensional structures. nih.govdndi.org The quaternary carbon at the C3 position of this compound is a prime candidate for the spiro center.
A plausible route to spirocycles could involve the rearrangement of the dicyclopropylcarbinyl system. Under specific conditions, one of the cyclopropane rings could open to form a homoallylic cation, which could then be trapped intramolecularly by a nucleophile to generate a spirocyclic system. For instance, if the cyclobutanol (B46151) is derivatized with a tethered nucleophile, a cascade reaction could lead to the formation of a spiro[4.4]nonane or spiro[4.5]decane system.
Fused ring systems could also be accessible through intramolecular cycloaddition reactions of derivatives of this compound. For example, the alcohol could be converted into a leaving group, and subsequent elimination could generate an exocyclic double bond. This olefin could then participate in a [2+2] cycloaddition with a tethered alkene, forming a cyclobutane-fused bicyclic system. acs.org
The following table outlines hypothetical strategies for accessing spirocyclic and fused ring systems:
| Synthetic Strategy | Key Intermediate | Resulting Ring System |
| Intramolecular trapping of a homoallylic cation | Dicyclopropylcarbinyl-derived homoallylic cation | Spiro[4.4]nonane, Spiro[4.5]decane |
| Intramolecular [2+2] cycloaddition | Exocyclic alkene derivative | Fused bicyclic system |
Applications in Materials Science
The unique structural and stereochemical properties of this compound also suggest its potential as a building block for advanced materials.
Monomer Synthesis for Specialized Polymers
The rigid and three-dimensional nature of the dicyclopropylcyclobutane core could be exploited in the design of specialized polymers with unique thermal and mechanical properties. The hydroxyl group of this compound provides a convenient handle for derivatization into a polymerizable monomer.
For instance, the alcohol could be esterified with acrylic acid or methacrylic acid to produce a vinyl monomer suitable for radical polymerization. The resulting polymer would feature bulky, rigid pendant groups that could significantly increase the glass transition temperature and modulus of the material.
Alternatively, this compound could be a precursor for monomers used in ring-opening polymerization (ROP). For example, palladium-catalyzed ROP of functionalized cyclobutanols has been shown to produce polyketones. acs.org A similar strategy applied to derivatives of this compound could yield novel polyketones with cyclopropyl functionalities.
Potential monomer derivatives and their corresponding polymerization methods are summarized below:
| Monomer Derivative | Polymerization Method | Potential Polymer Properties |
| 3,3-Dicyclopropylcyclobutyl acrylate | Radical Polymerization | High glass transition temperature, increased rigidity |
| Functionalized this compound | Ring-Opening Polymerization | Novel polyketone with cyclopropyl groups |
Structural Units in Advanced Functional Materials
The cyclobutane ring is known to function as a mechanophore, a chemical unit that can undergo a controlled chemical reaction in response to mechanical stress. lifechemicals.com Polymers incorporating cyclobutane rings in their backbone can exhibit stress-responsive behavior, such as self-healing or changes in optical properties. While there is no direct evidence for this compound, it is conceivable that polymers derived from this unit could exhibit interesting mechanochemical properties. The presence of the adjacent cyclopropyl groups could influence the force-induced cycloreversion of the cyclobutane ring.
Furthermore, the high degree of sp³-hybridization in this compound makes it an attractive building block for creating materials with a high degree of three-dimensionality, a desirable trait in modern drug discovery and materials science for escaping "flatland". lifechemicals.com
Q & A
Q. What are the optimal synthetic routes for 3,3-Dicyclopropylcyclobutan-1-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of cyclobutanol derivatives typically involves cyclopropane ring-opening or cycloaddition strategies. For 3,3-dicyclopropyl analogs, Grignard reactions with cyclopropylmagnesium bromide or cross-coupling reactions using cyclopropane-containing precursors are viable . Optimization requires screening catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic for stability), and temperature (low to moderate to prevent ring strain release). Reaction progress can be monitored via GC-MS or <sup>1</sup>H NMR to identify intermediates and byproducts. Yield improvements may involve stepwise purification (e.g., flash chromatography) .
Q. How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or coupling constants) may arise from stereochemical rigidity or intramolecular hydrogen bonding. Computational tools (DFT for <sup>13</sup>C chemical shift prediction) and 2D NMR techniques (COSY, NOESY) can clarify spatial arrangements . IR data inconsistencies (e.g., O-H stretching frequencies) should be compared with controlled humidity conditions to rule out solvent or moisture effects .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Cyclobutanol derivatives are prone to ring-opening under thermal or acidic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation. Argon or nitrogen atmospheres minimize oxidation . For long-term storage, lyophilization and desiccants (e.g., silica gel) are recommended .
Advanced Research Questions
Q. How does the stereoelectronic environment of the cyclopropane rings influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The cyclopropane rings impose torsional strain, altering electron density at the hydroxyl-bearing carbon. Frontier Molecular Orbital (FMO) analysis (via DFT) identifies electrophilic hotspots. Experimentally, kinetic studies under varying nucleophile concentrations (e.g., SN2 with NaBH4) can map steric vs. electronic contributions .
Q. What computational strategies best predict the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) paired with Molecular Dynamics (MD) simulations (AMBER/GROMACS) assesses binding stability. QSAR models using descriptors like LogP and polar surface area correlate with in vitro IC50 values .
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Q. What analytical techniques are critical for quantifying trace impurities in this compound during scale-up?
- Methodological Answer : UPLC-MS/MS with charged aerosol detection (CAD) identifies non-UV-active impurities. Headspace GC-MS monitors volatile byproducts (e.g., cyclopropane derivatives). Method validation follows ICH Q2(R1) guidelines for linearity (R<sup>2</sup> > 0.995) and LOQ (<0.1%) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (Grignard) | 58-72% (dependent on solvent polarity) | |
| Thermal Stability (TGA) | Decomposition onset: 180°C | |
| LogP (Predicted) | 2.3 ± 0.2 (ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
